1-(2-Methylbutyl)-1H-imidazol-2-amine
Description
1-(2-Methylbutyl)-1H-imidazol-2-amine is an imidazole derivative featuring a 2-methylbutyl substituent attached to the nitrogen atom at position 1 of the imidazole ring. The compound’s molecular formula is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-10-8(11)9/h4-5,7H,3,6H2,1-2H3,(H2,9,10) |
InChI Key |
QKBDUQHEOGQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2-methylbutylamine with imidazole under specific conditions. One common method is to use a condensation reaction where the amine group of 2-methylbutylamine reacts with the imidazole ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(2-Methylbutyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The 2-methylbutyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 2-methylbutyl substituent distinguishes this compound from other imidazol-2-amine derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Synthetic Challenges : Longer alkyl chains (e.g., 2-methylbutyl) may complicate purification, as seen in related compounds requiring flash chromatography (e.g., compound 21 in ).
Serotonin Receptor Modulation
Imidazol-2-amine derivatives with aromatic or alkyl substituents exhibit affinity for serotonin receptors. For example:
- Compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine) showed potent 5-HT6 receptor (5-HT6R) affinity and reversed scopolamine-induced cognitive impairment in rats .
- 2-Aminoimidazole bioisosteres demonstrated that reduced basicity slightly lowers 5-HT6R affinity but improves selectivity over other receptors (e.g., 5-HT1A, D2) .
Inference for this compound :
The 2-methylbutyl group may enhance binding to hydrophobic pockets in aminergic receptors, though its larger size could reduce selectivity compared to smaller substituents.
Antiplatelet Activity
Compounds like 4a and 4p (1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives) exhibited IC₅₀ values against collagen-induced platelet aggregation comparable to acetylsalicylic acid (~1–10 µM) . The antiplatelet activity depends on the electronic and steric properties of substituents.
Inference : The 2-methylbutyl group’s steric bulk may hinder interactions with platelet receptors, making antiplatelet activity less likely unless paired with complementary pharmacophores.
Biological Activity
1-(2-Methylbutyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and case studies.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. For instance, imidazole derivatives are known to interact with tubulin, affecting cell division and potentially leading to antiproliferative effects.
Anticancer Properties
Several studies have evaluated the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 52 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 74 | Tubulin polymerization inhibition |
In a study focused on related imidazole compounds, significant G2/M phase cell cycle arrest was observed in MCF-7 cells, indicating a potential mechanism for its anticancer activity .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary tests have indicated that this compound exhibits activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be further explored for its use in treating infections caused by resistant strains .
Case Studies
A notable case study investigated the efficacy of imidazole derivatives in cancer treatment. The study demonstrated that compounds similar to this compound could induce apoptosis in cancer cells through tubulin disruption, confirming their potential as therapeutic agents .
Another case highlighted the compound's role as an α-glucosidase inhibitor, suggesting its utility in managing type 2 diabetes by regulating blood glucose levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methylbutyl)-1H-imidazol-2-amine, and what key parameters influence yield optimization?
- Methodological Answer : A practical three-step synthesis involves cyclization, hydrolysis, and alkylation. For example, analogous imidazol-2-amine derivatives (e.g., 1-methyl-4-phenyl-1H-imidazol-2-amine) are synthesized via cyclization of phenylacetamide derivatives, followed by hydrolysis and methylation under reflux conditions . Key parameters include reaction temperature (optimal range: 80–110°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of alkylating agents (e.g., 2-methylbutyl bromide). Impurities such as dimeric byproducts (e.g., 2,6-diphenyl-1H-imidazo[1,2-a]imidazole) may form during scale-up, requiring chromatographic purification .
Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the presence of the 2-methylbutyl chain (δ 0.8–1.5 ppm for methyl groups) and the imidazole ring (δ 6.5–7.5 ppm for aromatic protons). ESI-MS provides molecular ion verification (e.g., [M+H] at m/z 182.2) .
- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. For example, analogous compounds (e.g., 1H-benzo[d]imidazol-2-amine derivatives) are crystallized in ethanol, with hydrogen-bonding networks analyzed to confirm tautomeric forms .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can model electronic properties. For thermochemical accuracy, include exact-exchange terms to reduce deviations in atomization energies (<3 kcal/mol) . Solvent effects (e.g., PCM model) improve predictions of tautomeric equilibria and pKa values.
Q. How should researchers address discrepancies in sorption-desorption data for imidazol-2-amine derivatives across different soil types?
- Methodological Answer :
- Experimental Design : Use batch equilibration techniques with Freundlich isotherm fitting ( and values) to quantify sorption hysteresis. For instance, imidacloprid-guanidine-olefin (structurally similar) shows values ranging from 1.2 to 4.8 L/kg depending on soil organic carbon content .
- Data Contradiction Analysis : Variability arises from soil pH (affecting protonation of the imidazole NH group) and clay mineral composition. Normalize data to soil-specific properties (e.g., cation exchange capacity) using multivariate regression .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in environmental or biological systems?
- Methodological Answer :
- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or dealkylated metabolites. For example, imidacloprid metabolites (e.g., imidacloprid-urea) are identified via characteristic fragmentation patterns (e.g., loss of –CHCl) .
- Enzymatic Studies : Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze time-dependent degradation via HPLC-UV. Competitive inhibition assays using ketoconazole can confirm cytochrome P450 involvement .
Methodological Notes
- Synthesis Optimization : Scale-up challenges (e.g., dimerization) require inert atmospheres (N) and controlled addition rates of alkylating agents .
- Computational Validation : Cross-validate DFT results with experimental IR spectra (e.g., N–H stretching at 3400–3200 cm) .
- Environmental Fate : Column leaching experiments under saturated flow conditions can model groundwater transport, with detection limits <0.1 µg/L via HPLC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
